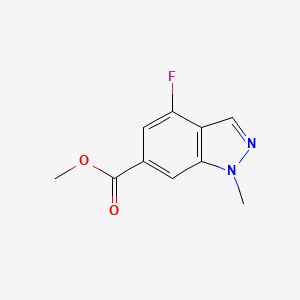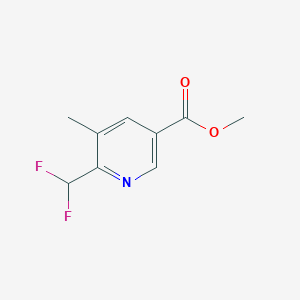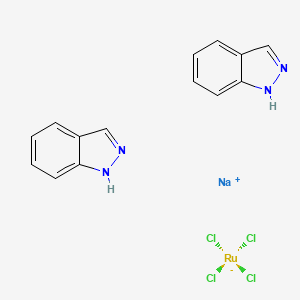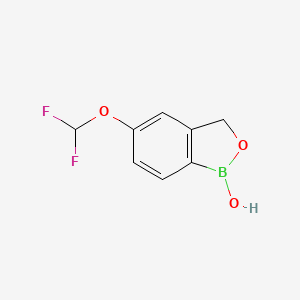
5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound that belongs to the class of benzoxaboroles Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the following steps:
Etherification: The starting material, often a phenol derivative, undergoes etherification with a difluoromethylating agent to introduce the difluoromethoxy group.
Cyclization: The intermediate product is then subjected to cyclization reactions to form the benzoxaborole ring. This step often requires the use of boron-containing reagents and specific catalysts to facilitate the formation of the boron-oxygen bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield, low cost, and minimal environmental impact. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Green Chemistry Principles: Implementing environmentally friendly solvents and reagents to reduce waste and pollution.
Automation: Employing automated systems for precise control of reaction parameters and to scale up the production process.
化学反応の分析
Types of Reactions
5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering the boron-oxygen bond.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation Products: Boronic acids, boronates, or other oxidized derivatives.
Reduction Products: Reduced forms of the benzoxaborole ring.
Substitution Products: Compounds with various functional groups replacing the difluoromethoxy group.
科学的研究の応用
5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique boron-containing structure, which can interact with biological targets in novel ways.
Materials Science: The compound is used in the development of advanced materials, including polymers and composites, due to its stability and reactivity.
Biological Studies: Researchers investigate its interactions with enzymes and proteins to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
作用機序
The mechanism by which 5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol exerts its effects involves:
Molecular Targets: The compound can interact with enzymes, proteins, and other biological macromolecules, often forming reversible covalent bonds with active sites.
Pathways Involved: It may inhibit or activate specific biochemical pathways, depending on the target and the nature of the interaction. For example, it can inhibit enzyme activity by binding to the catalytic site or modulate signaling pathways by interacting with receptor proteins.
類似化合物との比較
Similar Compounds
5-Methoxy-1,3-dihydro-2,1-benzoxaborol-1-ol: Similar structure but with a methoxy group instead of a difluoromethoxy group.
5-(Trifluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol: Contains a trifluoromethoxy group, offering different reactivity and properties.
5-(Chloromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol: Features a chloromethoxy group, which can lead to different chemical behavior.
Uniqueness
5-(Difluoromethoxy)-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities and in materials science for creating advanced materials with unique properties.
特性
分子式 |
C8H7BF2O3 |
|---|---|
分子量 |
199.95 g/mol |
IUPAC名 |
5-(difluoromethoxy)-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C8H7BF2O3/c10-8(11)14-6-1-2-7-5(3-6)4-13-9(7)12/h1-3,8,12H,4H2 |
InChIキー |
FOASSDYAENILFX-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=C(C=C2)OC(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



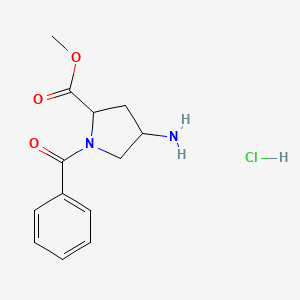
![Tert-butyl 8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13650475.png)
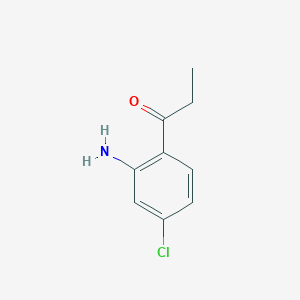
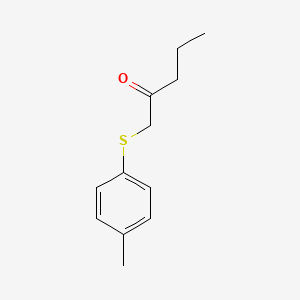
![methyl 1-[2-(N'-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate](/img/structure/B13650494.png)

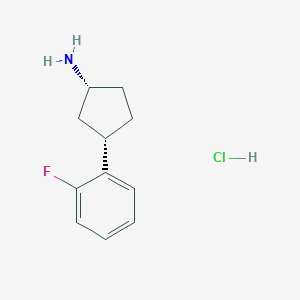
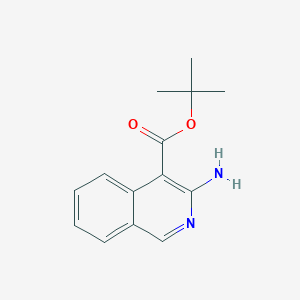
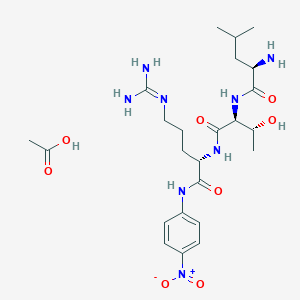
![[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine](/img/structure/B13650523.png)
